Pyridine-2-sulfonyl fluoride hydrochloride
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Overview
Description
Pyridine-2-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C5H4FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its utility in organic synthesis, particularly in the deoxyfluorination of alcohols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine-2-sulfonyl fluoride hydrochloride can be synthesized through the reaction of pyridine-2-sulfonyl chloride with hydrogen fluoride . The reaction typically involves the use of anhydrous conditions to prevent hydrolysis and ensure high yield. The reaction is as follows:
C5H4SO2Cl+HF→C5H4SO2F+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Pyridine-2-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as fluoride ions to form 2-fluoropyridine.
Deoxyfluorination: It is used to convert alcohols into alkyl fluorides in the presence of a base such as amidine or guanidine.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include fluoride salts like tetrabutylammonium fluoride and hydrofluoric acid.
Deoxyfluorination: Common bases used are amidine or guanidine bases.
Major Products Formed
2-Fluoropyridine: Formed through nucleophilic substitution reactions.
Alkyl Fluorides: Formed through deoxyfluorination of alcohols.
Scientific Research Applications
Pyridine-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for deoxyfluorination of alcohols, providing a method to introduce fluorine atoms into organic molecules.
Medicinal Chemistry: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Material Science: Used in the synthesis of fluorinated polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of pyridine-2-sulfonyl fluoride hydrochloride in deoxyfluorination involves the activation of the alcohol substrate by the sulfonyl fluoride group, followed by nucleophilic attack by the fluoride ion. This results in the formation of an alkyl fluoride and the release of the sulfonyl group .
Comparison with Similar Compounds
Similar Compounds
Diethylaminosulfur trifluoride (DAST): Another deoxyfluorination reagent but with higher elimination side products.
Sulfur tetrafluoride (SF4): Used for similar purposes but requires harsher conditions.
Uniqueness
Pyridine-2-sulfonyl fluoride hydrochloride is unique due to its broad substrate scope and milder reaction conditions compared to other deoxyfluorination reagents .
Properties
CAS No. |
1373232-90-6 |
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Molecular Formula |
C5H5ClFNO2S |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
pyridine-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C5H4FNO2S.ClH/c6-10(8,9)5-3-1-2-4-7-5;/h1-4H;1H |
InChI Key |
CQXHEXGAZFEOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)F.Cl |
Origin of Product |
United States |
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